Product packaging for S-(1,2-Dichlorovinyl)-L-homocysteine(Cat. No.:CAS No. 106400-44-6)

S-(1,2-Dichlorovinyl)-L-homocysteine

Cat. No.: B218195
CAS No.: 106400-44-6
M. Wt: 230.11 g/mol
InChI Key: FLDHIRRXGKLJDM-MXFQXMHVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-(1,2-Dichlorovinyl)-L-homocysteine (DCVHC) is a synthetic cysteine S-conjugate with significant research value as a model nephrotoxin. Its primary application is in studying the biochemical mechanisms of chemically induced renal injury, specifically in the S2 and S3 segments of the proximal tubule . With a molecular formula of C6H9Cl2NO2S and a molecular weight of 230.112 g/mol , this compound acts as a potent nephrotoxin that requires enzymatic bioactivation to exert its cytotoxic effects. The mechanism of DCVHC-induced toxicity involves metabolism by pyridoxal phosphate-dependent enzymes, likely cysteine conjugate β-lyases, which catalyze deamination and subsequent beta-elimination reactions. This process generates reactive intermediates, including S-(1,2-dichlorovinyl)thiol and 2-keto-3-butenoic acid . A critical target of these reactive species is mitochondrial function. Research demonstrates that DCVHC inhibits key mitochondrial processes, including succinate-linked state 3 respiration and the activity of the succinate:cytochrome c oxidoreductase complex . This disruption in energy metabolism leads to impaired calcium homeostasis, dissipation of the mitochondrial membrane potential, and ultimately, irreversible damage to mitochondrial structure . The consequences of these initial metabolic insults can progress to necrosis and apoptosis in renal cells . The research value of DCVHC is highlighted in comparative toxicology studies, where it has been shown to be a more potent nephrotoxin than its analog S-(1,2-dichlorovinyl)-L-cysteine (DCVC) . This enhanced potency is attributed to intrarenal differences in the balance between bioactivation and detoxification pathways, particularly the slower N-acetylation of DCVHC by kidney microsomal N-acetyltransferase compared to DCVC . Investigations utilizing techniques such as proton nuclear magnetic resonance ('H NMR) spectroscopy of urine have further elucidated the specific biochemical alterations, including increased excretion of glucose, lactate, and specific amino acids, associated with DCVHC-induced proximal tubulopathy . This compound is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety protocols must be observed when handling this potent nephrotoxic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9Cl2NO2S B218195 S-(1,2-Dichlorovinyl)-L-homocysteine CAS No. 106400-44-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106400-44-6

Molecular Formula

C6H9Cl2NO2S

Molecular Weight

230.11 g/mol

IUPAC Name

(2S)-2-amino-4-[(Z)-1,2-dichloroethenyl]sulfanylbutanoic acid

InChI

InChI=1S/C6H9Cl2NO2S/c7-3-5(8)12-2-1-4(9)6(10)11/h3-4H,1-2,9H2,(H,10,11)/b5-3+/t4-/m0/s1

InChI Key

FLDHIRRXGKLJDM-MXFQXMHVSA-N

SMILES

C(CSC(=CCl)Cl)C(C(=O)O)N

Isomeric SMILES

C(CS/C(=C/Cl)/Cl)[C@@H](C(=O)O)N

Canonical SMILES

C(CSC(=CCl)Cl)C(C(=O)O)N

Synonyms

S-(1,2-DICHLOROVINYL)-L-HOMOCYSTEINE

Origin of Product

United States

Biotransformation and Bioactivation Pathways of S 1,2 Dichlorovinyl L Homocysteine

Enzymatic Deamination as a Primary Bioactivation Step

The initial and crucial step in the bioactivation of S-(1,2-Dichlorovinyl)-L-homocysteine involves enzymatic deamination. nih.gov This process is primarily carried out by specific enzymes that catalyze the removal of an amino group from the homocysteine moiety.

Role of Pyridoxal (B1214274) Phosphate-Dependent Enzymes in this compound Metabolism

Pyridoxal phosphate (B84403) (PLP)-dependent enzymes are fundamental to the metabolism of DCVHC. nih.govnih.gov These enzymes utilize PLP, the active form of vitamin B6, as a cofactor to facilitate a variety of reactions involving amino acids. In the context of DCVHC metabolism, PLP-dependent enzymes, such as cystathionine (B15957) β-synthase and cystathionine γ-lyase, are key players. nih.govnih.gov The involvement of these enzymes is underscored by the observation that inhibitors of PLP-dependent enzymes, like aminooxyacetic acid, can protect against the toxic effects of DCVHC. nih.gov This highlights the essential role of these enzymes in initiating the metabolic cascade that leads to the bioactivation of the compound.

Contribution of Gamma-Lyase Activity to Homocysteine S-Conjugate Bioactivation

Cystathionine γ-lyase, an enzyme with broad substrate specificity, significantly contributes to the bioactivation of homocysteine S-conjugates. nih.govnih.gov This PLP-dependent enzyme is involved in the transsulfuration pathway, which is responsible for the catabolism of homocysteine. regulations.gov The γ-lyase activity facilitates the cleavage of the C-S bond in homocysteine S-conjugates, a critical step in their metabolism. The enzyme's ability to act on a range of S-substituted homocysteine derivatives makes it a key contributor to their bioactivation.

L-Amino Acid Oxidase Involvement in Metabolite Generation

L-amino acid oxidase (LAAO) is another enzyme implicated in the metabolism of this compound. nih.govwikipedia.org LAAOs are flavoenzymes that catalyze the oxidative deamination of L-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide. wikipedia.org In the case of DCVHC, LAAO can convert it to its corresponding 2-oxo acid. nih.gov Trapping experiments using snake venom L-amino acid oxidase have successfully demonstrated the formation of 2-oxo-3-butenoic acid from DCVHC, confirming the role of this enzyme in generating key metabolites. nih.gov

Formation and Characterization of Reactive Intermediates

The enzymatic deamination of this compound sets the stage for the formation of highly reactive intermediates. These molecules are central to the subsequent chemical reactions that underpin the compound's biological activity.

Generation of S-(1,2-Dichlorovinyl)thiol

Following the initial enzymatic deamination of DCVHC, a key reactive intermediate, S-(1,2-dichlorovinyl)thiol, is generated. nih.gov This thiol is formed through a β-elimination reaction. The formation of this reactive thiol is a critical event, as it is a potent electrophile capable of reacting with cellular nucleophiles.

Nonenzymatic Beta-Elimination Leading to 2-Keto-3-Butenoic Acid

Analysis of the Retro-Michael Elimination Reaction

The bioactivation of this compound is a critical process that leads to the formation of reactive, toxic intermediates. This transformation is not a direct retro-Michael elimination but proceeds through a closely related β-elimination reaction, which is catalyzed by pyridoxal phosphate-dependent enzymes. nih.gov Inhibition of these enzymes has been shown to protect against the nephrotoxicity induced by DCVHC. nih.gov

The proposed mechanism for the bioactivation of DCVHC involves an initial enzymatic deamination. This step is then followed by a non-enzymatic β-elimination. nih.gov This sequence of reactions results in the formation of two highly reactive intermediates: S-(1,2-dichlorovinyl)thiol and 2-keto-3-butenoic acid. nih.gov These reactive molecules are believed to be the ultimate mediators of the compound's toxicity. This bioactivation pathway highlights the significant difference in toxic potential between DCVHC and its parent compounds, as the enzymatic processing within the kidney is required to unmask its reactive nature. nih.gov

Competing Detoxication Mechanisms

In parallel to bioactivation, organisms utilize detoxification pathways to neutralize xenobiotics like DCVHC. These competing mechanisms are crucial for mitigating potential toxicity.

N-Acetylation by Microsomal N-Acetyltransferase

A primary route for the detoxification of S-conjugates, including DCVHC, is N-acetylation. This reaction is catalyzed by microsomal N-acetyltransferase, an enzyme located on the outer, or cytoplasmic, surface of the endoplasmic reticulum. nih.gov The N-acetylation process converts the S-conjugate into a mercapturic acid, which is a more water-soluble and readily excretable metabolite. nih.gov This pathway represents a crucial competing reaction to the bioactivation route, as it modifies the parent compound in a way that facilitates its elimination from the body, thereby preventing the formation of the toxic reactive thiols generated by β-elimination. nih.govnih.gov

The efficiency of the N-acetylation detoxification pathway varies for different, yet structurally similar, substrates. A direct comparison of the N-acetylation of DCVHC and its analogue, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), by kidney microsomal N-acetyltransferase reveals significant differences in their processing. nih.gov

While the affinity of the enzyme for both compounds, as represented by their Kₘ values, is similar, the maximum rate of reaction (Vₘₐₓ) shows a marked difference. The rate of N-acetylation for DCVC is approximately four times greater than the rate observed for DCVHC. nih.gov This suggests that DCVC is a much better substrate for this particular detoxification enzyme. The slower rate of N-acetylation for DCVHC implies that it is detoxified less efficiently, which may contribute to its greater observed nephrotoxic potency when compared to DCVC. nih.gov This difference in metabolic handling underscores how a subtle change in chemical structure—in this case, the extension of the carbon chain from cysteine to homocysteine—can have a profound impact on the compound's biological fate and toxicological profile.

Table 1: Comparative N-Acetylation Rates by Kidney Microsomal N-Acetyltransferase

Compound Relative Rate of N-Acetylation
S-(1,2-Dichlorovinyl)-L-cysteine (DCVC) 4-fold higher
This compound (DCVHC) 1-fold (baseline)

Molecular and Cellular Pathobiological Mechanisms of S 1,2 Dichlorovinyl L Homocysteine Induced Injury

Mitochondrial Dysfunction as a Key Intracellular Target

The nephrotoxicity of the S-conjugate S-(1,2-dichlorovinyl)-L-homocysteine (DCVHC) is fundamentally linked to its detrimental effects on mitochondria. nih.gov Research has identified mitochondria as a primary site of cellular injury induced by DCVHC. nih.gov The compound triggers a cascade of pathological events beginning with the inhibition of mitochondrial energy metabolism and the oxidation of glutathione (B108866). nih.gov These initial insults lead to broader mitochondrial dysfunction, which ultimately culminates in irreversible damage to the organelle's structure and function. nih.gov This mitochondrial-centric mechanism of injury is also observed with the related compound S-(1,2-dichlorovinyl)-L-cysteine (DCVC), which is known to cause mitochondrial-mediated apoptosis and necrosis in renal and placental cells. nih.govnih.govnih.gov The central role of mitochondrial impairment is underscored by findings that DCVHC and DCVC induce a range of cytotoxic responses, including apoptosis and necrosis, which are tightly linked to mitochondrial integrity. nih.govnih.gov

Impairment of Mitochondrial Respiration

DCVHC directly targets the mitochondrial respiratory chain, leading to a significant reduction in the organelle's capacity for oxygen consumption and energy production. nih.gov This impairment is a critical early event in the toxicological profile of the compound. nih.gov

Studies on isolated rat kidney mitochondria have demonstrated that DCVHC is a potent inhibitor of State 3 respiration when succinate (B1194679) is used as the substrate. nih.gov State 3 respiration represents the maximal rate of oxygen consumption, occurring when a substrate (like succinate) and adenosine (B11128) diphosphate (B83284) (ADP) are abundant. The inhibition by DCVHC indicates a direct interference with the electron transport chain (ETC) or the phosphorylation of ADP to ATP. nih.gov The inhibitory effect is time-dependent, with maximal inhibition observed after 30 to 60 minutes of incubation. nih.gov

Table 1: Effect of this compound (DCVHC) on Mitochondrial Respiration
ParameterConditionEffectTime to Maximal EffectReference
Succinate-Linked State 3 RespirationIncubation of rat kidney mitochondria with DCVHCInhibition30-60 minutes nih.gov
Table 2: Effect of this compound (DCVHC) on Mitochondrial Enzyme Activity
Enzyme/ComplexConditionEffectTime to Maximal EffectReference
Succinate:Cytochrome c OxidoreductaseIncubation of rat kidney mitochondria with DCVHCInhibition15-30 minutes nih.gov

Disruption of Mitochondrial Bioenergetics

The impairment of the respiratory chain by DCVHC has profound consequences for mitochondrial bioenergetics, leading to a failure to maintain electrochemical gradients and produce adequate cellular energy. nih.govmdpi.com

A key function of the mitochondrial electron transport chain is to pump protons across the inner mitochondrial membrane, generating an electrochemical gradient known as the mitochondrial membrane potential (ΔΨm). nih.gov This potential is essential for ATP synthesis and ion transport. nih.gov DCVHC has been shown to severely impair the ability of mitochondria to generate and maintain this membrane potential. nih.gov This effect, like the inhibition of respiration, requires a 30- to 60-minute incubation period for maximal expression. nih.gov The loss of membrane potential is a critical step in the pathway to cell death, as it is often a point of no return, leading to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors. nih.govnih.gov Similar effects on mitochondrial membrane potential are observed with DCVC, which causes depolarization after extended exposure. nih.govnih.gov

The direct consequence of inhibited respiration and dissipated membrane potential is a sharp decline in the synthesis of adenosine triphosphate (ATP), the cell's primary energy currency. nih.govmdpi.com Studies have documented that DCVHC causes a rapid decrease in mitochondrial ATP concentrations, with significant reductions occurring within 15 to 30 minutes of exposure. nih.gov This rapid depletion of ATP is one of the earliest detectable effects of the toxin, highlighting the immediate impact on energy metabolism. nih.gov The failure to produce sufficient ATP cripples cellular processes, leading to widespread dysfunction and contributing significantly to the observed cytotoxicity. nih.govnih.gov

Table 3: Effects of this compound (DCVHC) on Mitochondrial Bioenergetics
ParameterConditionEffectTime to Maximal EffectReference
Mitochondrial Membrane PotentialIncubation of rat kidney mitochondria with DCVHCImpaired generation30-60 minutes nih.gov
Adenosine Triphosphate (ATP) ConcentrationIncubation of rat kidney mitochondria with DCVHCDecrease15-30 minutes nih.gov

Perturbations in Mitochondrial Calcium Homeostasis

DCVHC significantly disrupts the ability of mitochondria to manage calcium ions, a critical process for cell signaling and survival. Studies have shown that DCVHC is a potent inhibitor of mitochondrial calcium (Ca2+) sequestration. nih.gov The compound impairs the capacity of mitochondria to retain Ca2+, a functional change that requires 30-60 minutes for maximum expression after exposure. nih.gov This disruption of calcium homeostasis is a key factor in the compound's toxicity, as the uncontrolled elevation of intracellular calcium can trigger various cell death pathways. Notably, DCVHC also inhibits microsomal Ca2+ sequestration, indicating it has both mitochondrial and extramitochondrial targets, which may contribute to its greater nephrotoxic potency compared to similar compounds like S-(1,2-dichlorovinyl)-L-cysteine (DCVC). nih.gov

Impact on Mitochondrial Structural Integrity

Exposure to DCVHC leads to severe damage to the physical structure of mitochondria. nih.gov This structural degradation is a critical aspect of its pathological effect. Evidence of this damage includes an enhanced shrinkage of the mitochondrial matrix induced by polyethylene (B3416737) glycol and the leakage of matrix components, such as protein and the enzyme malic dehydrogenase. nih.gov These structural changes are observed to reach their maximum severity within 60-120 minutes of exposure. nih.gov The loss of structural integrity follows the initial inhibition of energy metabolism, leading to irreversible mitochondrial damage. nih.gov This damage is also characterized by extensive swelling of the mitochondria. nih.gov

Metabolic Pathway Dysregulation

DCVHC induces profound disturbances in several fundamental metabolic pathways, including the Tricarboxylic Acid (TCA) cycle and glycolysis, and leads to the abnormal excretion of amino acids.

DCVHC alters the concentrations of several intermediates within the TCA cycle, a central hub of cellular energy metabolism. nih.gov These alterations, along with decreased ATP concentrations, occur relatively quickly, within 15-30 minutes of exposure. nih.gov The compound has been shown to inhibit key enzymes in the cycle, including isocitrate dehydrogenase and succinate:cytochrome c oxidoreductase, which is part of the electron transport chain linked to the TCA cycle. nih.gov This inhibition disrupts the flow of metabolites through the cycle, crippling the cell's ability to produce energy efficiently.

In studies involving animal models, administration of DCVHC resulted in functional defects in the proximal tubule of the kidney. nih.gov These defects lead to the increased urinary excretion of several metabolites related to glycolysis and associated pathways. nih.gov This indicates a significant disruption in the normal reabsorption processes within the kidney tubules. nih.gov

Table 1: Glycolytic and Related Metabolites with Increased Excretion Following DCVHC Exposure

Metabolite Observation
Glucose Increased excretion in urine. nih.gov
L-Lactate Increased excretion in urine. nih.gov
Acetate Increased excretion in urine. nih.gov

A distinct pathological signature of DCVHC exposure is the induction of selective aminoaciduria, the abnormal presence of specific amino acids in the urine. nih.gov This phenomenon is also a consequence of DCVHC-induced damage to the proximal tubules, which are responsible for reabsorbing amino acids from the glomerular filtrate. nih.gov

Table 2: Amino Acids with Increased Excretion (Aminoaciduria) Following DCVHC Exposure

Amino Acid Observation
Alanine Selective increased excretion. nih.gov
Valine Selective increased excretion. nih.gov
Glutamate (B1630785) Selective increased excretion. nih.gov

Oxidative Stress and Redox Homeostasis Imbalance

The role of DCVHC in causing oxidative stress presents some conflicting findings in the scientific literature. One study reported that DCVHC exposure leads to lipid peroxidation and the oxidation of glutathione to glutathione disulfide, which are classic indicators of oxidative stress. nih.gov This study suggests that the oxidation of glutathione is one of the initial effects of DCVHC in renal mitochondria, preceding the functional and structural damage. nih.gov

Conversely, another study using isolated rat kidney cells found that while DCVHC decreased cellular glutathione concentrations by inhibiting its biosynthesis, it did not increase cellular levels of glutathione disulfide or initiate lipid peroxidation. nih.gov This finding suggests that DCVHC does not produce a typical oxidative stress response. nih.gov The decrease in glutathione, a key cellular antioxidant, would nevertheless impair the cell's ability to defend against oxidative damage, thus creating an imbalance in redox homeostasis. nih.gov Homocysteine itself is known to be easily oxidized, leading to the formation of free radicals. juniperpublishers.com

Initiation of Lipid Peroxidation

The role of this compound (DCVHC) in initiating lipid peroxidation appears to be dependent on the specific cellular context and experimental model. In studies using isolated rat kidney cells, DCVHC did not initiate lipid peroxidation, suggesting that the compound does not directly cause a generalized oxidative stress in the cytosol of these cells. nih.gov

However, contrasting findings have been observed in isolated renal mitochondria. When rat kidney mitochondria are exposed to DCVHC, the occurrence of lipid peroxidation has been reported. researchgate.netnih.gov This suggests that while DCVHC may not trigger lipid peroxidation in the cell as a whole, its toxic effects within the mitochondria can lead to this specific form of oxidative damage. The initial effects of DCVHC in renal mitochondria are considered to be the inhibition of energy metabolism and the oxidation of glutathione, which then lead to subsequent alterations in mitochondrial function and structure, including lipid peroxidation. researchgate.netnih.gov The related metabolite, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), has also been shown to increase lipid peroxidation byproducts in certain cell lines, a process that can be mitigated by antioxidants, suggesting that lipid peroxidation is a component of the resulting cellular damage. researchgate.net

Oxidation and Depletion of Cellular Glutathione

This compound significantly impacts cellular glutathione (GSH) homeostasis, a critical component of the cell's antioxidant defense system. Research has demonstrated that incubation of isolated rat kidney cells with DCVHC leads to a substantial decrease in cellular glutathione concentrations, with one study reporting a 52% reduction. nih.gov Furthermore, DCVHC was found to considerably inhibit the biosynthesis of new glutathione from its precursors. nih.gov In this whole-cell model, however, DCVHC did not lead to an increase in the concentration of glutathione disulfide (GSSG), the oxidized form of glutathione. nih.gov

ParameterObservation in Isolated Rat Kidney CellsObservation in Isolated Rat Kidney MitochondriaReference
Cellular Glutathione (GSH) ConcentrationDecreased by 52%Not directly measured, but oxidation to GSSG implies depletion nih.gov
Glutathione BiosynthesisSubstantially inhibitedNot applicable nih.gov
Glutathione Disulfide (GSSG) ConcentrationNo increase observedIncreased due to oxidation of GSH nih.govresearchgate.netnih.gov

Interactions with Cellular Macromolecules and Mutagenicity

Mechanisms of DNA Interaction

The interaction of this compound with DNA is not a direct process but is contingent upon its metabolic activation into a reactive intermediate. nih.gov The key step in this bioactivation pathway is the enzymatic cleavage of the carbon-sulfur bond in the DCVHC molecule. This reaction is catalyzed by pyridoxal-5'-phosphate (PLP)-dependent enzymes known as β-lyases or, in the case of homocysteine conjugates, potentially γ-lyases. nih.govnih.gov These enzymes are found in tissues such as the kidney. nih.gov

The lyase-catalyzed cleavage of DCVHC generates pyruvate, ammonia, and an unstable sulfur-containing fragment, 1,2-dichloroethanethiol. researchgate.net This thiol is highly unstable and rapidly eliminates a molecule of hydrogen chloride (HCl) to form the highly reactive electrophile, chlorothioketene. researchgate.net This chlorothioketene is the ultimate reactive species that can interact with cellular macromolecules. As a potent electrophile, it readily reacts with nucleophilic sites on cellular components, including DNA bases. nih.govresearchgate.net This covalent binding, or adduct formation, with DNA is the molecular basis for the compound's mutagenicity. nih.gov The entire process demonstrates that the toxicity and genotoxicity of DCVHC are dependent on its metabolic transformation into a thioacylating intermediate. nih.govdntb.gov.ua

Mutagenic Potential in Bacterial Assays

The mutagenic potential of this compound has been evaluated using the Salmonella typhimurium reverse mutation assay, commonly known as the Ames test. nih.gov In these bacterial assays, DCVHC was found to be only weakly mutagenic. nih.gov

Crucially, the mutagenic activity of DCVHC was not direct and was only observed in the presence of a mammalian metabolic activation system, specifically rat renal cytosol. nih.gov The cytosol contains the necessary lyase enzymes required to convert DCVHC into its reactive, DNA-binding metabolite. This finding was further substantiated by the observation that the mutagenic effect could be inhibited by aminooxyacetic acid, a known inhibitor of cysteine conjugate β-lyase. nih.gov This demonstrates that the weak mutagenicity of DCVHC is dependent on its bioactivation. In contrast, the related cysteine conjugate, DCVC, was found to be a strong, direct-acting mutagen in the same assay system. nih.gov

CompoundBacterial StrainMutagenic ActivityRequirement for Metabolic ActivationReference
This compound (DCVHC)Salmonella typhimurium TA2638Weakly mutagenicYes (Rat renal cytosol) nih.gov
S-(1,2-Dichlorovinyl)-L-cysteine (DCVC)Salmonella typhimurium TA2638Strongly mutagenicNo (Direct-acting) nih.gov

Interaction with and Inhibition of Thiol-Containing Enzymes

This compound and its reactive metabolites are known to interact with and inhibit the function of critical thiol-containing enzymes. The bioactivation of DCVHC itself is an interaction with pyridoxal (B1214274) phosphate-dependent lyases, which are essential for its conversion into a toxicant. nih.govnih.gov

Once the reactive metabolite, such as chlorothioketene, is formed, it can covalently bind to the sulfhydryl (-SH) groups of cysteine residues within various proteins and enzymes, leading to their inactivation. researchgate.net Studies on the effects of DCVHC in isolated rat kidney mitochondria have shown that it is a potent inhibitor of key enzymes involved in cellular respiration. Specifically, DCVHC inhibits the activity of succinate:cytochrome c oxidoreductase (Complex II) and isocitrate dehydrogenase. nih.gov These enzymes contain critical cysteine residues, making them targets for the electrophilic metabolites of DCVHC. This inhibition of mitochondrial enzymes is a primary factor in the disruption of cellular energy metabolism and ATP production observed with DCVHC toxicity. nih.gov

Furthermore, studies using a biotin-tagged reactive metabolite of the related compound DCVC showed extensive binding to multiple kidney proteins, including the thiol-containing enzymes glutathione reductase and malate (B86768) dehydrogenase, demonstrating the broad reactivity of these metabolites towards essential cellular enzymes. researchgate.net

Comparative Biochemical and Toxicological Investigations of S 1,2 Dichlorovinyl L Homocysteine

Differential Nephrotoxic Potency Relative to S-(1,2-Dichlorovinyl)-L-Cysteine

S-(1,2-Dichlorovinyl)-L-homocysteine (DCVHC) is a significantly more potent nephrotoxin than its analogue, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), both in vivo and in studies using isolated renal proximal tubular cells. nih.govnih.gov The toxic effects of both DCVHC and DCVC are concentrated in the proximal tubules of the kidney, which are responsible for the reabsorption of filtered amino acids and other small molecules. nih.govresearchgate.net However, investigations reveal that DCVHC induces more severe functional and histological damage. nih.gov Specifically, DCVHC administration in rats leads to functional defects in the S2 and S3 segments of the proximal tubule, resulting in the urinary excretion of glucose, lactate, acetate, 3-D-hydroxybutyrate, and specific amino acids. nih.gov In contrast, the effects of DCVC are comparatively less severe, primarily causing increased excretion of tricarboxylic acid cycle intermediates like citrate (B86180) and succinate (B1194679) without inducing gross renal pathology at similar exposures. nih.gov

The enhanced cytotoxicity of DCVHC is linked to its broader impact on cellular mechanisms. While both compounds disrupt mitochondrial function, DCVHC is a potent inhibitor of calcium (Ca2+) sequestration in both mitochondria and, notably, the microsomes. nih.gov DCVC, on the other hand, only inhibits mitochondrial Ca2+ sequestration. nih.gov Furthermore, DCVHC significantly depletes cellular glutathione (B108866) concentrations and substantially inhibits its biosynthesis, whereas DCVC does not cause a similar depletion. nih.gov Neither compound was found to initiate oxidative stress through lipid peroxidation. nih.gov

Table 1: Comparative Effects of DCVHC and DCVC on Isolated Rat Kidney Cells

Biochemical EffectThis compound (DCVHC)S-(1,2-Dichlorovinyl)-L-cysteine (DCVC)
Relative Nephrotoxic PotencyHighLower than DCVHC
Mitochondrial Ca2+ SequestrationPotent inhibitorInhibitor
Microsomal Ca2+ SequestrationPotent inhibitorNo inhibition
Cellular Glutathione DepletionDecreased by ~52%No significant decrease
Glutathione BiosynthesisSubstantially inhibitedPartially inhibited
Mitochondrial Respiration (Succinate-dependent)Potent inhibitorPotent inhibitor

The marked difference in the nephrotoxic potency between DCVHC and DCVC is largely attributable to distinct intrarenal metabolic pathways governing their bioactivation and detoxication. nih.gov Both compounds require bioactivation by pyridoxal (B1214274) phosphate-dependent enzymes, as their toxicity is prevented by inhibitors of these enzymes like aminooxyacetic acid. nih.govnih.gov

A critical difference lies in their detoxication via N-acetylation. The formation of mercapturic acids through N-acetylation is a major detoxification route for cysteine S-conjugates. While the affinity (Km) of kidney microsomal N-acetyltransferase for both DCVC and DCVHC is similar, the maximum rate (Vmax) of acetylation for DCVC is approximately four times greater than that for DCVHC. nih.gov This indicates that the kidney detoxifies DCVC much more efficiently than DCVHC, allowing the latter to persist longer and cause more damage. nih.gov Studies with other S-conjugates, such as those of propachlor, confirm this trend, showing that rat kidneys more efficiently acetylate the cysteine conjugate compared to the homocysteine conjugate. tandfonline.comtandfonline.com

Furthermore, the bioactivation of DCVHC appears to generate multiple toxic species. The proposed mechanism for DCVHC involves enzymatic deamination, which is then followed by a nonenzymatic beta-elimination reaction. nih.govnih.gov This cascade produces two distinct reactive intermediates: the S-(1,2-dichlorovinyl)thiol and 2-keto-3-butenoic acid, both of which are toxic. nih.govnih.gov In contrast, the bioactivation of DCVC by cysteine conjugate β-lyase primarily yields one major reactive species, the corresponding thiol. The generation of two toxic molecules from DCVHC contributes to its greater toxic potential. nih.govnih.gov

Structure-Activity Relationships of S-Conjugates

The structure-activity relationship of DCVHC is clearly demonstrated by the toxicological profile of its alpha-methylated analogue, S-(1,2-Dichlorovinyl)-DL-alpha-methylhomocysteine. This compound, when administered at doses equimolar to toxic doses of DCVHC, is not nephrotoxic. nih.govnih.govnih.gov The addition of a methyl group to the alpha-carbon of the homocysteine backbone sterically hinders the enzymatic activity required for bioactivation. Specifically, it blocks the ability of pyridoxal phosphate-dependent enzymes to catalyze the initial deamination step. nih.gov This lack of toxicity underscores that the presence of a hydrogen atom at the alpha-position is an absolute requirement for the metabolic activation and subsequent cytotoxicity of DCVHC.

Table 2: Toxicological Profile of DCVHC and its Alpha-Methyl Analog

CompoundObserved NephrotoxicityBioactivation by Pyridoxal Phosphate-Dependent Enzymes
This compound (DCVHC)Potent NephrotoxinYes
S-(1,2-Dichlorovinyl)-DL-alpha-methylhomocysteineNot ToxicNo (Blocked)

The metabolic fates of homocysteine and cysteine S-conjugates diverge significantly within the kidney, influencing their toxic potential. Glutathione S-conjugates of xenobiotics are typically processed to their corresponding cysteine S-conjugates, which are then either detoxified via N-acetylation to form mercapturic acids or activated by cysteine conjugate β-lyase. tandfonline.com

Homocysteine S-conjugates are generally poorer substrates for the N-acetyltransferase enzymes responsible for detoxication. nih.gov As seen with DCVHC, this leads to a slower clearance and prolonged exposure of renal cells to the toxic parent compound. nih.gov In studies comparing the renal metabolism of propachlor-cysteine and propachlor-homocysteine conjugates, the cysteine conjugate was almost completely metabolized to its mercapturic acid. tandfonline.comnih.gov In contrast, about half of the homocysteine conjugate was excreted unchanged, with the other half being the corresponding mercapturic acid, demonstrating the less efficient acetylation of the homocysteine S-conjugate. tandfonline.comnih.gov

The bioactivation pathways also differ. Cysteine S-conjugates are cleaved by β-lyase to yield a reactive thiol, pyruvate, and ammonia. tandfonline.com Homocysteine S-conjugates can be acted upon by similar enzymes, such as cystathionine (B15957) γ-lyase, but the reaction can proceed through a deamination pathway that, after β-elimination, yields not only a reactive thiol but also the toxic α,β-unsaturated keto acid, 2-keto-3-butenoic acid. nih.govnih.govfrontiersin.org

Mechanistic Insights from Analogous S-Conjugates (e.g., S-(2-Benzothiazolyl)-L-Homocysteine)

Mechanistic studies using non-halogenated analogues have provided valuable insight into the bioactivation of DCVHC. S-(2-Benzothiazolyl)-L-homocysteine (BTHcy) has been used as a model compound to probe the metabolic pathway. nih.govnih.gov When incubated with kidney cytosol, BTHcy is metabolized to form 2-mercaptobenzothiazole, the corresponding thiol. nih.govnih.gov This reaction is significantly enhanced by the addition of an amino group acceptor, 2-ketobutyrate, which is consistent with a bioactivation mechanism initiated by enzymatic transamination (deamination). nih.govnih.gov These findings with BTHcy support the proposed pathway for DCVHC, where a pyridoxal phosphate-dependent enzyme first removes the amino group, setting the stage for a subsequent β-elimination reaction that releases the reactive S-(1,2-dichlorovinyl)thiol. nih.govnih.gov This use of a structural analogue helps to confirm the multi-step activation mechanism that distinguishes the metabolism of homocysteine S-conjugates from their cysteine counterparts.

Modulation of S 1,2 Dichlorovinyl L Homocysteine Induced Cellular Injury

Impact of Enzymatic Inhibitors on Bioactivation

The metabolic transformation of DCVHC is a critical step in its mechanism of toxicity. This bioactivation is largely dependent on the activity of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. By inhibiting these enzymes, the formation of toxic metabolites can be mitigated, thereby reducing cellular injury.

Research has demonstrated that inhibitors of PLP-dependent enzymes, such as DL-propargylglycine and aminooxyacetic acid, can effectively prevent the cytotoxic effects of DCVHC. nih.gov In studies using isolated rat kidney cells, the presence of these inhibitors was shown to counteract the detrimental changes in cellular metabolism induced by DCVHC. nih.gov

The bioactivation of homocysteine S-conjugates is thought to proceed through the enzymatic formation of their corresponding 2-oxo acids, followed by a nonenzymatic elimination reaction to produce the reactive Michael acceptor, 2-oxo-3-butenoic acid, which contributes to cytotoxicity.

Table 1: Protective Effects of Pyridoxal Phosphate-Dependent Enzyme Inhibitors against DCVHC-Induced Cellular Alterations

Cellular Parameter Effect of DCVHC Outcome with DL-Propargylglycine or Aminooxyacetic Acid
Cellular Glutathione (B108866) Decreased by 52% nih.gov Prevention of decrease nih.gov
Glutathione Biosynthesis Substantially inhibited nih.gov Prevention of inhibition nih.gov
Cellular ATP Decreased by 57% nih.gov Prevention of decrease nih.gov
Cellular ADP and AMP Increased twofold nih.gov Prevention of increase nih.gov
ATP/ADP Ratio Decreased from 2.8 to 0.6 nih.gov Maintained at normal levels nih.gov
Cellular Energy Charge Decreased from 0.80 to 0.56 nih.gov Maintained at normal levels nih.gov
Mitochondrial Ca2+ Sequestration Potently inhibited nih.gov Prevention of inhibition nih.gov
Microsomal Ca2+ Sequestration Inhibited nih.gov Prevention of inhibition nih.gov

Influence of Renal Organic Anion Transport Inhibitors (e.g., Probenecid) on Cellular Uptake

The entry of DCVHC into renal cells is a prerequisite for its cytotoxic effects. Renal organic anion transporters (OATs) are crucial for the uptake of a wide range of organic anions from the blood into the proximal tubule cells of the kidney. The inhibition of these transporters can therefore limit the intracellular accumulation of nephrotoxic substances.

Probenecid is a well-characterized inhibitor of renal organic anion transport. While direct studies on the inhibition of DCVHC uptake by probenecid are not extensively detailed in the available literature, the known function of probenecid and the anionic nature of DCVHC suggest a potential for interaction. Probenecid has been shown to competitively inhibit the uptake of various organic anions in renal proximal tubules. This inhibition can reduce the intracellular concentration of nephrotoxic compounds that are substrates for these transporters.

It is important to note that at higher concentrations (1 mM or higher), probenecid can also have nonspecific effects, including the uncoupling of mitochondrial oxidative phosphorylation, reduction of cellular ATP levels, and depolarization of the plasma membrane. These effects are likely due to its lipophilic nature and could independently influence cellular injury. However, its inhibitory effects on organic anion transport occur at lower concentrations.

Table 2: General Effects of Probenecid on Renal Cellular Processes

Process Effect of Probenecid Potential Implication for DCVHC-Induced Injury
Renal Organic Anion Transport Competitive inhibition Reduced cellular uptake of DCVHC
Mitochondrial Respiration Uncouples oxidative phosphorylation (at high concentrations) May confound interpretation of protective effects
Cellular ATP Levels Reduces levels (at high concentrations) Could exacerbate energy depletion if not carefully controlled
Plasma Membrane Potential Depolarizes (at high concentrations) May alter transport processes and cellular function

Experimental Models and Methodological Approaches in S 1,2 Dichlorovinyl L Homocysteine Research

In Vitro and Ex Vivo Cellular Models

Isolated Renal Proximal Tubular Cells

In vitro studies utilizing isolated renal proximal tubular cells from male Fischer 344 rats have been instrumental in elucidating the cytotoxic mechanisms of S-(1,2-Dichlorovinyl)-L-homocysteine (DCVHC). researchgate.net When these cells are incubated with DCVHC, a time- and concentration-dependent cell death is observed. researchgate.netnih.gov This cytotoxicity is linked to the bioactivation of DCVHC by pyridoxal (B1214274) phosphate-dependent enzymes, a process that can be potentiated by the addition of α-ketobutyrate. nih.gov The involvement of these enzymes is further supported by the finding that inhibitors like aminooxyacetic acid can prevent the cellular damage induced by DCVHC. nih.gov

A key aspect of DCVHC's toxicity in these cellular models is its impact on mitochondrial function. researchgate.net The compound leads to a significant decrease in cellular ATP concentrations and a corresponding increase in ADP and AMP levels, which drastically reduces the cellular energy charge. nih.gov Furthermore, DCVHC is a potent inhibitor of succinate-dependent oxygen consumption, a critical process in the mitochondrial respiratory chain. nih.gov Unlike its cysteine analog, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), DCVHC also inhibits microsomal calcium sequestration in addition to mitochondrial calcium sequestration. nih.gov This broader range of targets within the cell likely contributes to the greater nephrotoxic potency of DCVHC compared to DCVC. nih.gov

Metabolically, DCVHC significantly depletes cellular glutathione (B108866) levels and inhibits its biosynthesis. nih.gov However, it does not cause an increase in glutathione disulfide or initiate lipid peroxidation, suggesting that the immediate toxicity is not primarily mediated by oxidative stress. nih.gov

Isolated Mitochondrial Preparations from Renal Tissues

Investigations using isolated mitochondrial preparations from rat kidneys have provided a more focused view of the organelle-specific effects of this compound (DCVHC). These studies reveal that both DCVHC and its analogue, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), directly target mitochondrial function. nih.gov A primary effect observed is the inhibition of succinate-linked state 3 respiration, a key step in the electron transport chain and ATP production. nih.gov This impairment of energy metabolism is considered an initial event in the toxic cascade. nih.gov

Maximal expression of functional changes, such as the impaired ability of mitochondria to retain calcium and generate a membrane potential, typically requires 30 to 60 minutes of exposure to the S-conjugates. nih.gov Structural damage to the mitochondria, evidenced by increased matrix volume shrinkage and leakage of matrix proteins like malic dehydrogenase, becomes maximal after 60 to 120 minutes. nih.gov

However, other significant biochemical alterations occur on a much shorter timescale. Within 15 to 30 minutes, DCVHC and DCVC can cause a decrease in ATP concentrations, alter the levels of several citric acid cycle intermediates, and inhibit the activity of enzymes such as succinate (B1194679):cytochrome c oxidoreductase and isocitrate dehydrogenase. nih.gov Additionally, lipid peroxidation and the oxidation of glutathione to glutathione disulfide have been observed in these isolated mitochondrial systems. nih.gov

The temporal sequence of these events suggests a mechanistic pathway where the initial inhibition of energy metabolism and glutathione oxidation leads to broader mitochondrial dysfunction, culminating in irreversible structural damage. nih.gov

Renal Cytosolic Fractions in Metabolic Studies

The bioactivation of this compound (DCVHC) is a critical step in its mechanism of toxicity, and studies with renal cytosolic fractions have been pivotal in identifying the enzymes involved. The metabolism of nephrotoxic cysteine S-conjugates is a key area of investigation. nih.gov Research has shown that the enzymatic bioactivation of these compounds into reactive intermediates is a central aspect of their toxicity. nih.gov

Specifically, the enzyme cysteine conjugate β-lyase, found in the cytosol, plays a crucial role. nih.gov The involvement of this enzyme is demonstrated by the protective effect of its inhibitor, aminooxyacetic acid, against DCVHC-induced toxicity in cellular models. nih.gov Furthermore, the fact that S-(1,2-dichlorovinyl)-DL-alpha-methylcysteine, an analog that cannot be cleaved by β-lyase, is not nephrotoxic provides strong evidence for the role of this metabolic pathway. nih.gov These findings underscore the importance of renal cytosolic enzymes in converting the parent compound into its ultimate toxic form.

Animal Models in Mechanistic Toxicology (e.g., Fischer 344 Rat)

The Fischer 344 (F344) rat is a widely used inbred strain in toxicological research, including studies on the nephrotoxicity of this compound (DCVHC). researchgate.netnih.govfrontiersin.org This animal model allows for the investigation of toxic effects in a whole-organism context, providing insights that complement in vitro findings. scispace.com

Studies involving the administration of DCVHC to male F344 rats have revealed significant, histologically confirmed functional defects in the S2 and S3 segments of the proximal tubule. nih.gov This is in contrast to its analog, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), which, under similar conditions, did not produce gross renal pathology. nih.gov The nephrotoxicity of DCVHC in this model is linked to its bioactivation by renal enzymes. nih.gov

The use of the F344 rat model has been crucial in understanding the comparative toxicity of different halogenated xenobiotics and the specific pathological changes they induce in the kidney. nih.gov

Advanced Analytical and Spectroscopic Methodologies

High-Resolution Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy for Urinalysis and Metabolomics

High-resolution proton nuclear magnetic resonance (¹H NMR) spectroscopy is a powerful, non-invasive technique used for the analysis of biofluids like urine, providing a detailed snapshot of the metabolic consequences of toxicant exposure. nih.govnih.gov In studies with Fischer 344 rats treated with this compound (DCVHC), ¹H NMR urinalysis has been instrumental in identifying specific biomarkers of nephrotoxicity. nih.gov

Following administration of DCVHC, ¹H NMR analysis of urine revealed a distinct metabolic profile indicative of proximal tubular damage. nih.gov This included increased excretion of:

Glucose

L-Lactate

Acetate

3-D-hydroxybutyrate

Specific amino acids such as alanine, valine, glutamate (B1630785), and glutamine. nih.gov

This pattern of selective aminoaciduria and glucosuria points to functional defects in the S2 and S3 segments of the proximal tubule, a finding that correlates well with histopathological observations. nih.gov The ability of ¹H NMR to detect these changes provides a sensitive and specific method for monitoring the biochemical effects of DCVHC and understanding its mechanism of action at a metabolic level. elsevierpure.com

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the study of this compound (DCVHC) and its metabolic impact. This method is crucial for the separation, identification, and quantification of DCVHC, its parent compounds, and related metabolites in various biological samples. In experimental research, HPLC is frequently employed to assess the purity of synthesized DCVHC and its analogue, S-(1,2-dichlorovinyl)-L-cysteine (DCVC). For instance, the purity of DCVC, a closely related nephrotoxic metabolite of trichloroethylene, has been verified to be as high as 98.7% using HPLC analysis before its use in in-vitro experiments. nih.gov

The application of HPLC extends to the analysis of complex biological matrices, such as plasma and serum, to determine the concentrations of homocysteine and other related thiols. researchgate.net Methodologies often involve pre-column derivatization to enhance the detection of these compounds. For example, monobromobimane (B13751) has been used to specifically derivatize thiols, allowing for sensitive fluorescence detection. researchgate.net Such HPLC methods are sensitive, with lower limits of detection reaching the picomole range, and demonstrate high precision with low intra- and inter-assay coefficients of variation. researchgate.net

In studies investigating the toxic effects of DCVHC, HPLC is instrumental in analyzing changes in the metabolic profile of affected cells and tissues. While direct HPLC analysis of DCVHC in biological samples is less commonly detailed in available literature, the technique is fundamental for measuring related endogenous compounds that are altered by DCVHC toxicity. For example, HPLC can be used to quantify intermediates of the tricarboxylic acid (TCA) cycle and amino acids, providing insights into the metabolic disruptions caused by the compound. nih.gov The separation capabilities of HPLC are essential for resolving these chemically similar molecules from a complex mixture, which is a critical step before their quantification by various detectors.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Proteomic and Metabolomic Profiling in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful and indispensable tool for comprehensive proteomic and metabolomic profiling in biological matrices following exposure to xenobiotics like this compound. This highly sensitive and specific technique allows for the simultaneous identification and quantification of a wide array of proteins and metabolites, offering deep insights into the molecular mechanisms of toxicity. nih.gov

In the context of homocysteine-related research, LC-MS/MS is the gold standard for the quantitative analysis of total homocysteine and its various forms in biological fluids such as plasma and serum. nih.govcaymanchem.com These methods often involve a simple sample preparation step, including reduction to convert oxidized and protein-bound forms of homocysteine to its free form, followed by protein precipitation. caymanchem.com The subsequent LC-MS/MS analysis provides high-throughput and accurate measurements, which are crucial for understanding the baseline metabolic state before assessing the impact of toxic compounds.

While specific proteomic and metabolomic profiling studies on DCVHC using LC-MS/MS are not extensively detailed in the public domain, the methodology is ideally suited for this purpose. The known toxic effects of DCVHC on cellular metabolism, such as the alteration of mitochondrial function and depletion of glutathione, suggest that broad, untargeted metabolomic and proteomic approaches would be highly informative. nih.gov Such studies would likely reveal significant perturbations in pathways related to energy metabolism, oxidative stress, and cell death. For example, LC-MS/MS can be used to profile changes in the levels of amino acids, organic acids, and lipids, providing a detailed picture of the metabolic dysregulation induced by DCVHC. nih.gov On the proteomics front, LC-MS/MS can identify and quantify changes in the expression of proteins involved in key cellular processes, such as mitochondrial respiratory chain complexes, antioxidant enzymes, and apoptosis-related proteins, thereby elucidating the molecular targets of DCVHC toxicity.

Biochemical and Enzymatic Assays

Measurement of Mitochondrial Respiration and Bioenergetics

The assessment of mitochondrial respiration and bioenergetics is a critical component of research into the toxicology of this compound, given the mitochondrion is a primary target of its toxicity. nih.gov Experimental approaches typically involve the isolation of mitochondria from target tissues, such as the kidney, followed by the measurement of oxygen consumption using a Clark-type oxygen electrode. nih.govnih.gov

Studies have shown that DCVHC is a potent inhibitor of succinate-dependent (State 3) respiration in isolated rat kidney mitochondria. nih.govnih.gov This indicates a specific impairment of Complex II of the electron transport chain. In contrast, the compound has been observed to have little to no effect on respiration linked to the oxidation of glutamate and malate (B86768) (substrates for Complex I) or ascorbate (B8700270) and N,N,N',N'-tetramethyl-p-phenylenediamine (which donates electrons to Complex IV). nih.gov This differential effect helps to pinpoint the specific site of inhibition within the mitochondrial respiratory chain. Furthermore, DCVHC has been shown to impair the ability of mitochondria to maintain a membrane potential, a key indicator of their energetic state. nih.gov

ParameterObservation with DCVHCImplication
Succinate-linked Respiration Potent inhibitionImpairment of Electron Transport Chain at Complex II
Glutamate + Malate-linked Respiration Little to no effectComplex I is likely not the primary target
Mitochondrial Membrane Potential Impaired generation and maintenanceDisruption of mitochondrial energy production

These bioenergetic assessments are fundamental in characterizing the mitochondrial dysfunction induced by DCVHC and in understanding the subsequent cellular pathology.

Assessment of Enzyme Activities (e.g., succinate:cytochrome c oxidoreductase, isocitrate dehydrogenase)

To further elucidate the molecular mechanisms of this compound-induced mitochondrial toxicity, the direct assessment of specific enzyme activities within the mitochondria is employed. Research has demonstrated that DCVHC is an inhibitor of key mitochondrial enzymes. nih.gov

The activity of succinate:cytochrome c oxidoreductase (Complex II-III) is significantly inhibited by DCVHC. nih.gov This enzymatic assay directly measures the transfer of electrons from succinate to cytochrome c, and its inhibition by DCVHC corroborates the findings from mitochondrial respiration studies that point to a disruption at this stage of the electron transport chain.

In addition to its effects on the respiratory chain, DCVHC also targets enzymes of the tricarboxylic acid (TCA) cycle. Specifically, the activity of isocitrate dehydrogenase has been shown to be inhibited by DCVHC in rat kidney mitochondria. nih.gov The inhibition of this crucial TCA cycle enzyme would lead to a reduction in the supply of reducing equivalents (NADH) to the electron transport chain, further compromising cellular energy production.

EnzymeEffect of DCVHCMetabolic Pathway Affected
Succinate:cytochrome c oxidoreductase InhibitionElectron Transport Chain (Complex II-III)
Isocitrate Dehydrogenase InhibitionTricarboxylic Acid (TCA) Cycle

These enzymatic assays provide direct evidence of the molecular targets of DCVHC within the mitochondria and are essential for a detailed understanding of its toxic mechanism of action.

Determination of Glutathione Status and Lipid Peroxidation

The evaluation of glutathione (GSH) status and lipid peroxidation are standard biochemical assays to determine the role of oxidative stress in the toxicity of compounds like this compound. In studies with isolated rat kidney cells, DCVHC was found to decrease cellular glutathione concentrations by as much as 52%. nih.gov This substantial depletion of a key cellular antioxidant suggests an induction of oxidative stress. Furthermore, DCVHC was shown to substantially inhibit the biosynthesis of glutathione from its precursors. nih.gov In contrast, the related compound DCVC did not cause a similar decrease in cellular glutathione levels. nih.gov

Interestingly, while DCVHC depletes cellular GSH, it has been reported not to increase the concentration of glutathione disulfide (GSSG), the oxidized form of glutathione. nih.gov This finding suggests that the mechanism of GSH depletion may be related to conjugation or other non-oxidative pathways, rather than solely through its oxidation to GSSG.

Lipid peroxidation is a marker of oxidative damage to cellular membranes. In the context of DCVHC toxicity, studies have reported that the compound does not initiate lipid peroxidation in isolated rat kidney cells. nih.gov This indicates that despite the depletion of glutathione, widespread lipid peroxidation may not be a primary mechanism of acute DCVHC-induced cytotoxicity under the experimental conditions tested. However, other research has noted that lipid peroxidation does occur in renal mitochondria exposed to DCVHC, suggesting that this process may be localized to specific organelles. nih.gov

ParameterEffect of DCVHC in Isolated Kidney Cells
Cellular Glutathione (GSH) Concentration Decreased by 52%
Glutathione Disulfide (GSSG) Concentration No significant increase
Lipid Peroxidation Not initiated

These assays are crucial for characterizing the oxidative stress response to DCVHC and for distinguishing its toxic profile from other compounds.

Quantification of Cellular ATP Concentrations

The quantification of cellular adenosine (B11128) triphosphate (ATP) concentrations is a fundamental method for assessing the impact of toxins on cellular energy metabolism. Due to the central role of mitochondria in ATP synthesis, and their targeting by this compound, the measurement of ATP levels provides a direct readout of the functional consequences of mitochondrial damage.

In isolated rat kidney cells, incubation with DCVHC leads to a significant decrease in cellular ATP concentrations, with reductions of up to 57% reported. nih.gov This depletion of the primary cellular energy currency is accompanied by a twofold increase in the concentrations of adenosine diphosphate (B83284) (ADP) and adenosine monophosphate (AMP). nih.gov The resulting shift in the ratios of these adenine (B156593) nucleotides is a critical indicator of cellular energetic stress. Specifically, the ATP/ADP ratio was observed to decrease dramatically from 2.8 in control cells to 0.6 in DCVHC-treated cells, and the cellular energy charge fell from 0.80 to 0.56. nih.gov

Adenine Nucleotide ParameterControlAfter DCVHC TreatmentPercent Change
Cellular ATP BaselineDecreased by 57%-57%
Cellular ADP BaselineIncreased twofold+100%
Cellular AMP BaselineIncreased twofold+100%
ATP/ADP Ratio 2.80.6-78.6%
Cellular Energy Charge 0.800.56-30%

These measurements, often performed using bioluminescence-based assays that rely on the ATP-dependent luciferin-luciferase reaction, provide a quantitative assessment of the severe energy deprivation caused by DCVHC. biotium.com This bioenergetic collapse is a key event preceding cell death.

Q & A

Q. What safety protocols are critical when handling DCVH in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation.
  • Decontamination : Clean spills with 10% sodium bicarbonate solution to neutralize reactive metabolites.
  • Waste disposal : Collect DCVH waste in sealed containers labeled for incineration at ≥1200°C with scrubbers to prevent dioxin formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.